![molecular formula C26H24N4OS2 B2664745 3-((5-((2,5-dimethylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-00-3](/img/structure/B2664745.png)
3-((5-((2,5-dimethylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((5-((2,5-dimethylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C26H24N4OS2 and its molecular weight is 472.63. The purity is usually 95%.
BenchChem offers high-quality 3-((5-((2,5-dimethylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-((2,5-dimethylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Solvent Effects
- Thermo-acoustical Properties : Studies have demonstrated the significance of examining the thermo-acoustical parameters of benzotriazole and thiadiazole derivatives in different solvents to understand their molecular interactions and the impact of temperature and solvent choice on their properties. These parameters include density, viscosity, ultrasonic sound velocity, and various thermodynamic parameters, which help analyze Gibbs energy of activation, enthalpy of activation, and entropy of activation under varying temperatures (Godhani, Mulani, & Mehta, 2019).
Corrosion Inhibition
- Protection Against Steel Corrosion : Benzothiazole derivatives have been synthesized and evaluated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. Their ability to offer high inhibition efficiencies suggests their potential application in protecting metal surfaces from corrosive damage, highlighting their importance in materials science and engineering (Hu et al., 2016).
Anticancer Activity
- Potential Anticancer Agents : Research into benzothiazole acylhydrazones shows that various substitutions on the benzothiazole scaffold can modulate antitumor properties. These studies involve synthesizing new derivatives and evaluating their probable anticancer activity against different cancer cell lines, underscoring the therapeutic potential of such compounds in oncology (Osmaniye et al., 2018).
Antimicrobial Properties
- Novel Antimicrobial Agents : The synthesis of thiazolyl-pyrazolyl-1,2,3-triazole derivatives and their evaluation as potential antimicrobial agents represent another area of scientific interest. These compounds have been tested against various bacterial and fungal strains, indicating their potential in developing new treatments for infections (Nalawade et al., 2019).
Antioxidant Activity
- Oxidative Stress Prevention : Studies on 1,2,4-triazole derivatives, including their bicyclic condensed versions, have explored their efficacy in preventing ethanol-induced oxidative stress in mouse liver and brain. This research suggests that certain thiazolo-triazole compounds could help manage oxidative stress, potentially contributing to treatments for conditions associated with oxidative damage (Aktay, Tozkoparan, & Ertan, 2005).
properties
IUPAC Name |
3-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS2/c1-17-12-13-18(2)20(14-17)16-32-25-28-27-24(30(25)21-9-5-4-8-19(21)3)15-29-22-10-6-7-11-23(22)33-26(29)31/h4-14H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAKIGUMVWDYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C3=CC=CC=C3C)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((2,5-dimethylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2664663.png)

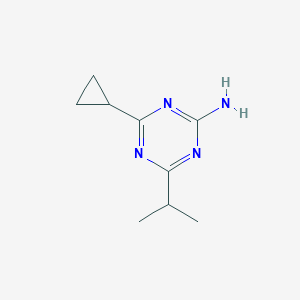
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2664666.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2664668.png)
![N-[[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2664669.png)
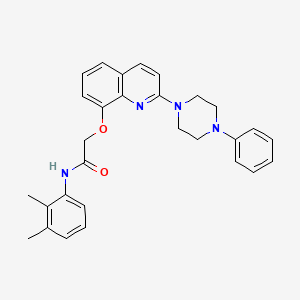

![Ethyl 5,5,7,7-tetramethyl-2-[(4-methylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2664673.png)
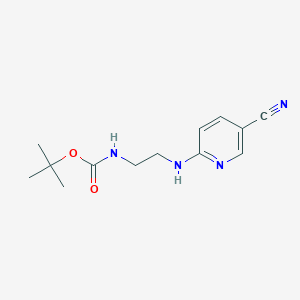
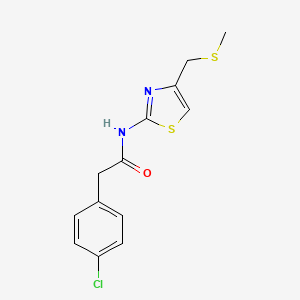
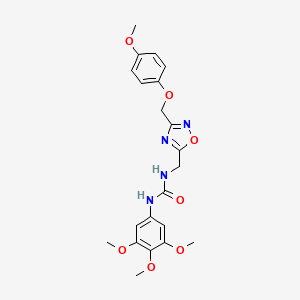
![(E)-2-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinecarboxamide](/img/structure/B2664684.png)
